

Introduction: Navigating the Chemistry and Safety of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-5-iodopyrazine**

Cat. No.: **B1453444**

[Get Quote](#)

2-Chloro-5-iodopyrazine is a halogenated heterocyclic compound increasingly utilized by researchers and drug development professionals as a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable building block for novel pharmaceutical candidates and complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural—they are fundamental to ensuring scientific integrity and protecting the health of laboratory personnel.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of Safety Data Sheet (SDS) points. It aims to provide a deeper, causality-driven understanding of the risks associated with **2-Chloro-5-iodopyrazine** and to establish self-validating protocols for its safe handling, storage, and emergency management. By grounding every recommendation in authoritative data, we equip the research scientist with the knowledge to work confidently and safely.

Section 1: Core Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety. **2-Chloro-5-iodopyrazine** is a solid substance whose properties dictate the necessary handling and storage precautions. The data presented below has been consolidated from supplier safety information.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Chemical Name	2-Chloro-5-iodopyrazine	[1]
CAS Number	1057216-55-3	[1] [2]
Molecular Formula	C ₄ H ₂ ClIN ₂	[1] [2]
Molecular Weight	240.43 g/mol	[1] [2]
Appearance	Solid	[1]
Purity	≥97%	[1]
Storage Conditions	2-8°C, Keep in dark place, Inert atmosphere	[2]

Section 2: GHS Hazard Profile and Risk Analysis

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. **2-Chloro-5-iodopyrazine** is classified under GHS with a clear set of warnings that inform our risk assessment.

The primary risks associated with this compound are irritant in nature, targeting the skin, eyes, and respiratory system upon exposure.[\[2\]](#) The causality stems from its nature as a halogenated heterocycle, which can react with biological macromolecules at mucosal surfaces, leading to an inflammatory response. The presence of fine dust from the solid material is the most probable route for respiratory and eye exposure, while direct dermal contact during weighing or transfer presents a significant skin exposure risk.

GHS Classification (GHS07 Exclamation Mark)	Signal Word Warning	Hazard Statements	Key Precautionary Statements
		H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation	P261 Avoid breathing dust. P280 Wear protective gloves/eye protection. P305+P351+P338 IF IN EYES: Rinse cautiously with water...

[Click to download full resolution via product page](#)

GHS Hazard Profile for **2-Chloro-5-iodopyrazine**.

Section 3: Safe Handling Protocols and Engineering Controls

A proactive approach to safety involves combining appropriate engineering controls with meticulous handling procedures. The following protocol is designed to minimize exposure at every step of the handling process.

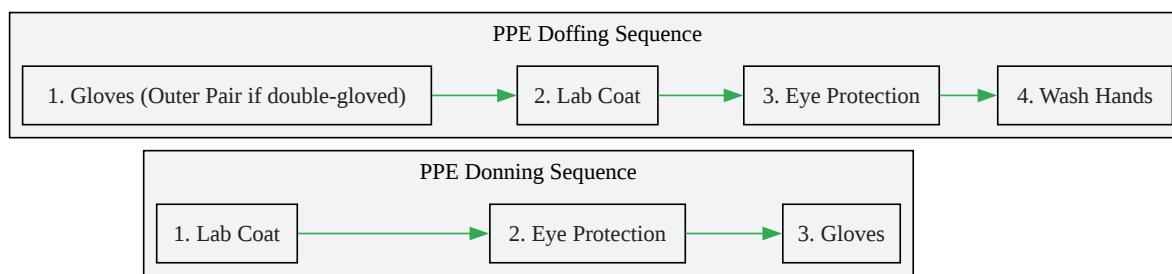
Engineering Controls: The First Line of Defense

- Chemical Fume Hood: All manipulations of solid **2-Chloro-5-iodopyrazine**, including weighing, aliquoting, and transferring, **MUST** be performed inside a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of fine particulates.
- Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood contains the primary exposure, while general ventilation addresses potential fugitive emissions.
- Proximity to Safety Equipment: Workstations should be located in close proximity to an emergency eyewash station and a safety shower.^[3]

Step-by-Step Protocol for Handling Solid **2-Chloro-5-iodopyrazine**

- Preparation:
 - Verify the chemical fume hood is functioning correctly (check airflow monitor).
 - Don all required Personal Protective Equipment (PPE) as detailed in Section 4.
 - Cover the work surface within the fume hood with absorbent, disposable bench paper.
 - Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) within the hood to minimize reaching in and out.
- Weighing and Transfer:

- Place the analytical balance inside the fume hood if possible. If not, use a dedicated, contained space and carefully transfer the weighed material within the hood.
- Open the main container slowly to avoid creating airborne dust.
- Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or receiving vessel. Avoid tapping or dropping the material, which can generate dust.
- Once the transfer is complete, securely seal the primary container. The rationale here is to minimize the time the stock chemical is open to the atmosphere.

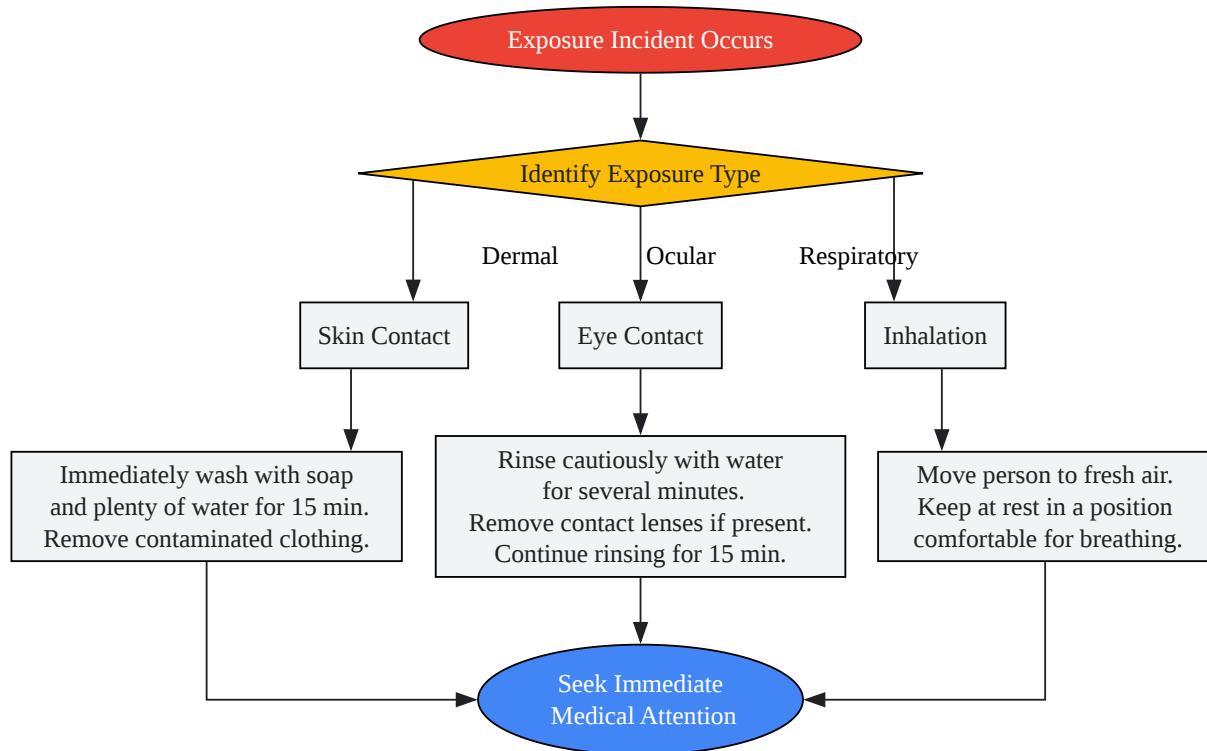

- Post-Handling Cleanup:
 - Carefully clean the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol) on a wetted wipe, ensuring all cleaning materials are disposed of as hazardous waste.
 - Wipe down the work surface inside the fume hood.
 - Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in a designated, sealed hazardous waste container.
 - Wash hands thoroughly with soap and water after exiting the lab.[\[4\]](#)

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and procedural. The following protocol ensures a self-validating system for personal protection.

- Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[\[3\]](#)[\[5\]](#) Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
- Skin Protection:

- Gloves: Wear appropriate chemical-resistant gloves (nitrile is a common choice for incidental contact). Always check the manufacturer's glove compatibility data. Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the hazardous waste stream.
- Lab Coat: A long-sleeved, buttoned lab coat must be worn to protect skin and personal clothing.
- Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) must be available for emergency use.



[Click to download full resolution via product page](#)

Correct sequence for donning and doffing PPE.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. The following procedures are based on established first aid principles for chemical irritants.[\[6\]](#)

[Click to download full resolution via product page](#)

First Responder Decision Workflow for Exposures.

Detailed First-Aid Protocols

- Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.^[3] Remove any contaminated clothing. If skin irritation develops or persists, seek immediate medical attention.^[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.^[4] Remove contact lenses if present and easy to do so.^[3] Seek immediate medical attention.^[3]

- Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[6] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Cleanup Protocol

- Evacuate: Alert personnel in the immediate area and evacuate if necessary.
- Control: Ensure the spill is contained within a fume hood. If outside a hood, control sources of ignition and ensure ventilation.
- Protect: Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
- Clean: For a small spill, carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[3] Avoid actions that generate dust. Use a wet-wipe method for final decontamination of the surface.
- Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.

Section 6: Storage, Incompatibility, and Disposal

Proper long-term management of the chemical is crucial for safety and maintaining its integrity.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C.[2] It is critical to protect the material from light, as many halogenated organic compounds can undergo photodegradation.[1] Store away from incompatible materials.
- Incompatible Materials: Avoid contact with strong oxidizing agents.[3] The rationale is that strong oxidizers can react exothermically and potentially violently with organic materials.

- Disposal: All waste material, including empty containers, must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service in compliance with all federal, state, and local environmental regulations.^[3] Do not allow the material to enter drains or waterways.

Section 7: Toxicological and Ecological Information

- Toxicological Data: Specific acute toxicity data (e.g., LD50) for **2-Chloro-5-iodopyrazine** is not readily available in the public domain. The hazard classification is based on irritation to the skin, eyes, and respiratory system.^[2] Long-term exposure effects have not been characterized.^[4] Therefore, the precautionary principle must be applied, and all exposure should be minimized.
- Ecological Data: There is no available data on the environmental fate or ecotoxicity of this compound. It should be handled as a substance potentially harmful to the environment, and release into soil, air, or water must be strictly avoided.

Conclusion

2-Chloro-5-iodopyrazine is a valuable chemical tool, and like any tool, its safe and effective use depends on the knowledge and skill of the operator. The hazards it presents—skin, eye, and respiratory irritation—are significant but entirely manageable through the disciplined application of the protocols outlined in this guide. By integrating robust engineering controls, meticulous handling techniques, and appropriate personal protective equipment, researchers can confidently leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. 1057216-55-3|2-Chloro-5-iodopyrazine|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Introduction: Navigating the Chemistry and Safety of a Key Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453444#2-chloro-5-iodopyrazine-safety-data-sheet-sds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com